![molecular formula C14H9FN2OS B5666789 N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 121189-71-7](/img/structure/B5666789.png)
N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
A study on similar benzothiazole derivatives suggests that these compounds generally exhibit favorable pharmacokinetic profiles .
Result of Action
The result of the action of this compound is the death of Mycobacterium tuberculosis cells . By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis, leading to cell lysis and death .
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the coupling of 2-aminobenzothiazole with 4-fluorobenzoic acid or its derivatives. One common method involves the use of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide: Similar in structure but with a chlorine atom instead of fluorine, this compound may exhibit different biological activities and reactivity.
N-(1,3-benzothiazol-2-yl)-4-bromobenzamide:
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its biological activity and chemical properties.
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a fluorobenzamide group. Its molecular formula is , with a molecular weight of approximately 215.25 g/mol. The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity to biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions essential for growth and survival.
- Receptor Interaction : It can modulate the activity of various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : Studies indicate that benzothiazole derivatives exhibit antimicrobial properties by interfering with the growth of pathogens such as Mycobacterium tuberculosis .
Antiproliferative Effects
This compound has demonstrated significant antiproliferative effects against various cancer cell lines. A study evaluated its cytotoxicity against human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The results indicated that this compound effectively inhibited cell growth, particularly showing pro-apoptotic effects in MCF-7 cells .
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
HepG2 | 5.12 | Apoptosis induction |
MCF-7 | 3.77 | Cell cycle arrest |
Antimicrobial Activity
The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of Mycobacterium tuberculosis, including resistant strains .
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium tuberculosis | 0.5 µg/mL |
Staphylococcus aureus | 1 µg/mL |
Escherichia coli | 2 µg/mL |
Case Studies
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells through activation of caspase pathways. This was observed in both HepG2 and MCF-7 cell lines, where treatment led to increased levels of pro-apoptotic proteins .
- Antitubercular Efficacy : A study focusing on the antitubercular properties highlighted that this compound not only inhibits sensitive strains but also shows efficacy against drug-resistant variants .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWMIWALOMXMOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353708 | |
Record name | Benzamide, N-2-benzothiazolyl-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784215 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
121189-71-7 | |
Record name | Benzamide, N-2-benzothiazolyl-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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